

Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-4-octanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-4-octanone

Cat. No.: B13107709

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of **5-Methyl-4-octanone** using Gas Chromatography-Mass Spectrometry (GC-MS). It includes instrument parameters, sample preparation guidelines, and expected mass spectral data.

Introduction

5-Methyl-4-octanone (C₉H₁₈O) is a ketone with a molecular weight of 142.24 g/mol ^[1] Its analysis is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and metabolomics. Gas chromatography coupled with mass spectrometry offers a robust and sensitive method for the separation, identification, and quantification of this compound. This application note outlines a standard procedure for this analysis.

Experimental Protocols

A detailed methodology for the GC-MS analysis of **5-Methyl-4-octanone** is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

For analysis, **5-Methyl-4-octanone** should be dissolved in a volatile organic solvent such as hexane or dichloromethane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the range of 1-100 µg/mL. If the sample is in a complex matrix, a sample extraction technique such as solid-phase microextraction (SPME) or liquid-liquid extraction may be necessary to isolate the analyte of interest.

2. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of **5-Methyl-4-octanone**:

- Gas Chromatograph (GC):
 - Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl polymethylsiloxane column (e.g., DB-5ms, HP-5ms) with dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.[\[2\]](#)
 - Inlet: Split/splitless injector. For general screening, a split injection with a ratio of 50:1 is suitable.[\[2\]](#) For trace analysis, a splitless injection should be used.
 - Inlet Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase at a rate of 10 °C/min to 250 °C.
 - Final hold: Hold at 250 °C for 5 minutes.
 - Injection Volume: 1 µL.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[2\]](#)
 - Ion Source Temperature: 230 °C.[\[3\]](#)

- Quadrupole Temperature: 150 °C.[\[3\]](#)
- Mass Range: Scan from m/z 35 to 300.
- Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Presentation

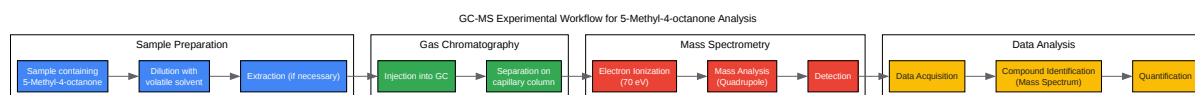
The expected retention time for **5-Methyl-4-octanone** will vary depending on the specific GC column and conditions used. However, the mass spectrum is a characteristic fingerprint of the molecule.

Table 1: Quantitative Data for **5-Methyl-4-octanone**

Property	Value	Reference
Molecular Formula	C9H18O	[1]
Molecular Weight	142.24 g/mol	[1]
CAS Number	6175-51-5	[1]
Characteristic Mass Fragments (m/z)		
Base Peak	71	[1]
Second Highest Peak	43	[1]
Third Highest Peak	41	[1]

The fragmentation pattern of ketones in EI-MS is predictable. Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway. For **5-Methyl-4-octanone**, this would lead to the formation of characteristic acylium ions.

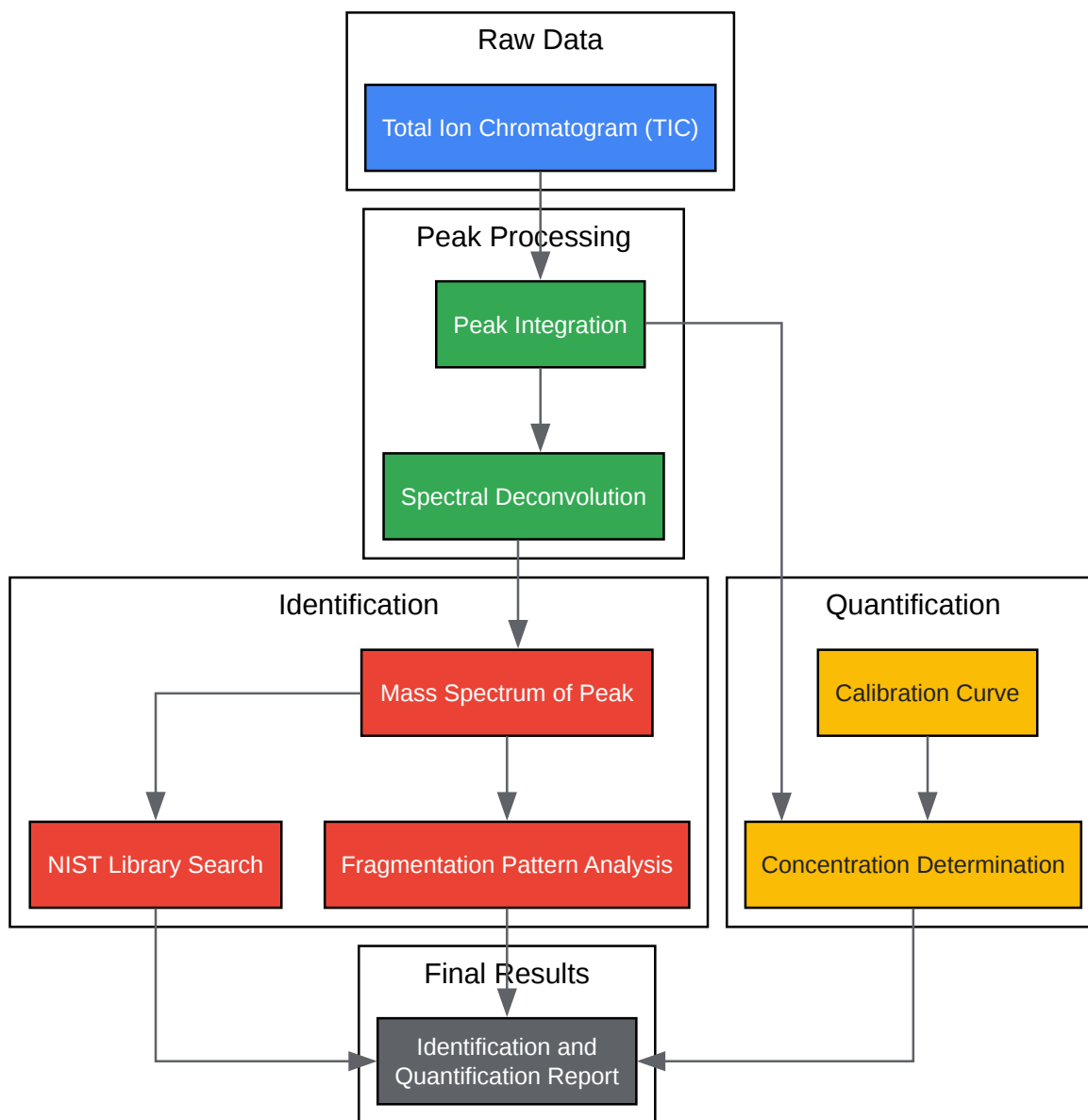
Visualizations



[Click to download full resolution via product page](#)

Caption: GC-MS Experimental Workflow.

Logical Flow of GC-MS Data Analysis



[Click to download full resolution via product page](#)

Caption: Data Analysis Logical Flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Methyl-4-octanone | C₉H₁₈O | CID 551239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gas chromatography-mass spectrometry (GC-MS) analysis of 5-Methyl-4-octanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13107709#gas-chromatography-mass-spectrometry-gc-ms-analysis-of-5-methyl-4-octanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com